Cas no 2649056-05-1 (3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole)

3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
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- 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole
- 2649056-05-1
- EN300-6729095
- 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole
-
- Inchi: 1S/C7H12N2O/c1-3-8-5-6(1)7-2-4-10-9-7/h6,8H,1-5H2
- InChI Key: ULVFGMGLNKDENL-UHFFFAOYSA-N
- SMILES: O1CCC(C2CNCC2)=N1
Computed Properties
- Exact Mass: 140.094963011g/mol
- Monoisotopic Mass: 140.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 33.6Ų
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6729095-1.0g |
3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole |
2649056-05-1 | 95.0% | 1.0g |
$971.0 | 2025-03-13 | |
Enamine | EN300-6729095-0.25g |
3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole |
2649056-05-1 | 95.0% | 0.25g |
$893.0 | 2025-03-13 | |
Enamine | EN300-6729095-0.05g |
3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole |
2649056-05-1 | 95.0% | 0.05g |
$816.0 | 2025-03-13 | |
Enamine | EN300-6729095-10.0g |
3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole |
2649056-05-1 | 95.0% | 10.0g |
$4176.0 | 2025-03-13 | |
Enamine | EN300-6729095-0.5g |
3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole |
2649056-05-1 | 95.0% | 0.5g |
$933.0 | 2025-03-13 | |
Enamine | EN300-6729095-5.0g |
3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole |
2649056-05-1 | 95.0% | 5.0g |
$2816.0 | 2025-03-13 | |
Enamine | EN300-6729095-2.5g |
3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole |
2649056-05-1 | 95.0% | 2.5g |
$1903.0 | 2025-03-13 | |
Enamine | EN300-6729095-0.1g |
3-(pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole |
2649056-05-1 | 95.0% | 0.1g |
$855.0 | 2025-03-13 |
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole Related Literature
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
Additional information on 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole
Introduction to 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole and Its Significance in Modern Chemical Biology
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, identified by the CAS number 2649056-05-1, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a pyrrolidine moiety linked to an oxazole ring, has garnered attention due to its unique structural and functional properties. The combination of these two heterocyclic systems imparts a rich chemical diversity that makes it a promising scaffold for the development of novel bioactive molecules.
The pyrrolidine ring is a common structural motif in many biologically active compounds, known for its ability to mimic secondary amine structures found in natural products and bioactive peptides. This structural feature enhances the compound's potential for interactions with biological targets such as enzymes and receptors. On the other hand, the oxazole ring contributes to the molecule's stability and electronic properties, making it an excellent candidate for further derivatization and functionalization.
In recent years, there has been a surge in research focused on developing new heterocyclic compounds with potential therapeutic applications. Among these, 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole has emerged as a compound of significant interest due to its versatile reactivity and potential biological activity. The oxazole ring, in particular, has been extensively studied for its role in various pharmacological applications, including antifungal, antibacterial, and anti-inflammatory agents. The presence of this ring in 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole suggests that it may exhibit similar properties.
The synthesis of 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The key steps typically include cyclization reactions to form the oxazole ring followed by nucleophilic substitution to introduce the pyrrolidine moiety. These synthetic routes are amenable to modifications, allowing for the introduction of various substituents that can further tailor the biological activity of the compound.
The pharmacological potential of 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole has been explored in several preclinical studies. These studies have demonstrated that derivatives of this compound exhibit promising activities against various biological targets. For instance, some derivatives have shown inhibitory effects on enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents. Additionally, preliminary studies have indicated that certain analogs may possess antiviral properties.
The structural features of 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, particularly the presence of both pyrrolidine and oxazole rings, make it an attractive scaffold for drug discovery. The pyrrolidine ring can serve as a hydrogen bond acceptor or donor site, which is crucial for binding to biological targets. Meanwhile, the oxazole ring can provide additional interactions through its oxygen atoms. This dual functionality allows for the design of molecules with enhanced binding affinity and selectivity.
In conclusion, 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole, with its CAS number 2649056-05-1, represents a significant compound in the field of chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it a valuable scaffold for the development of novel therapeutic agents. As research continues to uncover new derivatives and applications of this compound,its importance is likely to grow further。
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